![molecular formula C18H19N3O B3037645 3,5-Dimethyl-1-(3-phenoxybenzyl)-1H-pyrazol-4-amine CAS No. 514800-85-2](/img/structure/B3037645.png)
3,5-Dimethyl-1-(3-phenoxybenzyl)-1H-pyrazol-4-amine
Overview
Description
3,5-Dimethyl-1-(3-phenoxybenzyl)-1H-pyrazol-4-amine, also known as 3,5-DMPP, is an organic compound belonging to the pyrazolamine class of compounds. It is a white crystalline solid with a molecular weight of 266.3 g/mol and a melting point of 123-125°C. The compound is soluble in ethanol and slightly soluble in water. It is used in a variety of scientific research applications, such as in biochemical and physiological studies, and has been found to have a number of beneficial effects.
Scientific Research Applications
Chemical and Heterocyclic Compound Synthesis
- The compound and its derivatives are valuable as building blocks for the synthesis of various heterocyclic compounds, including pyrazolo-imidazoles, thiazoles, spiropyridines, spiropyrroles, and spiropyrans. It provides a versatile platform for heterocyclic and dyes synthesis, indicating its importance in the chemical synthesis sector (Gomaa & Ali, 2020).
Pharmaceutical and Biomedical Applications
- Pyrazole moieties, like the one in the compound, are significant in pharmacophore, playing a crucial role in the synthesis of biologically active compounds. They serve as templates in combinatorial and medicinal chemistry. Pyrazoles and their derivatives exhibit a wide range of biological activities, such as anticancer, anti-inflammatory, antimicrobial, antiviral, and anti-HIV properties, demonstrating the compound's potential in pharmaceutical research (Dar & Shamsuzzaman, 2015).
Catalysis and Organic Synthesis
- The compound is involved in the synthesis of tetrahydrobenzo[b]pyrans, a valuable heterocyclic compound. The review highlights the use of organocatalysts in the synthesis of these compounds, illustrating the compound's role in promoting innovative catalytic strategies in organic synthesis (Kiyani, 2018).
Material Science and Liquid Crystal Research
- The compound's derivatives are also studied in the context of liquid crystal science, indicating its relevance in material science and the development of new materials with specific properties (Henderson & Imrie, 2011).
properties
IUPAC Name |
3,5-dimethyl-1-[(3-phenoxyphenyl)methyl]pyrazol-4-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O/c1-13-18(19)14(2)21(20-13)12-15-7-6-10-17(11-15)22-16-8-4-3-5-9-16/h3-11H,12,19H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFEOSFXFCODZBI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC2=CC(=CC=C2)OC3=CC=CC=C3)C)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dimethyl-1-(3-phenoxybenzyl)-1H-pyrazol-4-amine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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